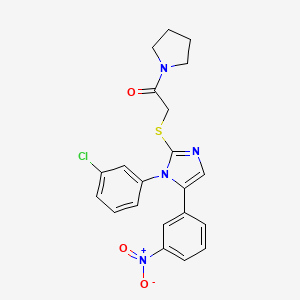

2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

This compound features a 1H-imidazole core substituted at positions 1 and 5 with 3-chlorophenyl and 3-nitrophenyl groups, respectively. A thioether bridge connects the imidazole to a pyrrolidin-1-yl ethanone moiety.

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O3S/c22-16-6-4-7-17(12-16)25-19(15-5-3-8-18(11-15)26(28)29)13-23-21(25)30-14-20(27)24-9-1-2-10-24/h3-8,11-13H,1-2,9-10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVGYECPNZSHOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps:

Formation of the Imidazole Core: The imidazole ring is often synthesized via a condensation reaction involving an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.

Substitution Reactions: The chlorophenyl and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions.

Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

Pyrrolidine Addition: The final step involves the addition of the pyrrolidine group, typically through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or iron (Fe) with hydrochloric acid (HCl) are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Sulfoxides and Sulfones: From oxidation of the thioether.

Amines: From reduction of the nitro group.

Various Substituted Derivatives: From further substitution reactions on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of imidazole derivatives and thioethers in various chemical reactions.

Biology and Medicine

In biological and medicinal research, 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is investigated for its potential pharmacological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The imidazole ring is known to interact with various enzymes and receptors, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

2-{[1-Benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-[5-(1-pyrrolidinylcarbonyl)-1H-pyrrol-3-yl]ethanone ()

- Core Structure : Shares the imidazole-thioether-pyrrolidine scaffold but differs in substituents.

- Substituent Analysis: Position 1: Benzyl group (electron-rich aromatic) vs. 3-chlorophenyl (electron-withdrawing Cl). Position 5: 4-Fluorophenyl (moderate electron-withdrawing) vs. 3-nitrophenyl (strong electron-withdrawing NO₂). Pyrrolidine Moiety: 5-(pyrrolidinylcarbonyl) introduces a carbonyl, enhancing polarity compared to the target compound’s unmodified pyrrolidine .

- Physicochemical Implications: The nitro group in the target compound may increase reactivity but reduce metabolic stability.

Example 74 from : {1-Methyl-5-[2-(5-Trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine

- Core Structure : Benzoimidazole-pyridine hybrid vs. imidazole-thioether.

- Substituent Analysis: Trifluoromethyl (CF₃) groups provide strong electron-withdrawing effects, comparable to nitro (NO₂) in the target compound. Pyridin-4-yloxy linker introduces steric and electronic differences .

- Functional Implications: CF₃ groups may enhance binding affinity to hydrophobic enzyme pockets, similar to NO₂. The absence of a thioether linkage reduces sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination).

Physicochemical and Computational Analysis

Table 1: Comparative Properties of Selected Compounds

Computational Insights

- MultiWfn Analysis (): Electron localization function (ELF) studies could reveal differences in electron density distribution due to substituents (e.g., NO₂ vs. CF₃) .

- SHELX Refinement () : Crystallographic data for analogues (e.g., ) might predict conformational stability of the target compound’s imidazole core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.